![molecular formula C8H9NO B2615520 Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] CAS No. 2248358-85-0](/img/structure/B2615520.png)
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound belongs to the class of spiro compounds, which are known for their versatility and structural similarity to important pharmacophore centers . The spirocyclic structure imparts unique physicochemical properties, making it an attractive target for drug discovery and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[2,3-dihydropyrrolizine-1,2’-oxirane], often involves the formation of a spiro center through various synthetic strategies. One common method is the epoxidation of isatin carbonyl groups using reagents such as diazomethane, sulfur ylides, and halomethyllithium reagents . Another approach involves the intramolecular Friedel–Crafts reaction of an α-oxoanilide triggered by trifluoroacetic acid followed by basic treatment .
Industrial Production Methods
Industrial production methods for spirocyclic compounds typically involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes
化学反应分析
Types of Reactions
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of spirocyclic derivatives with different functional groups .
科学研究应用
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecular structures.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of novel materials with unique physicochemical properties.
作用机制
The mechanism of action of Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, spiro compounds have been shown to act as antioxidants by scavenging reactive oxygen species and inhibiting oxidative stress pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
Similar compounds to Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] include:
Spirocyclic oxindoles: Known for their applications in medicinal chemistry and drug discovery.
Spiropyrans and spirooxazines: Investigated for their photochromic properties and applications in sensing and optical materials.
Spiro-indenoquinoxalines: Explored for their biological activities and potential as drug candidates.
Uniqueness
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
属性
IUPAC Name |
spiro[2,3-dihydropyrrolizine-1,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-8(6-10-8)3-5-9(7)4-1/h1-2,4H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZSIGITXVULPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C13CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
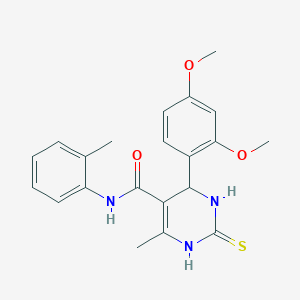
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615440.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2615441.png)
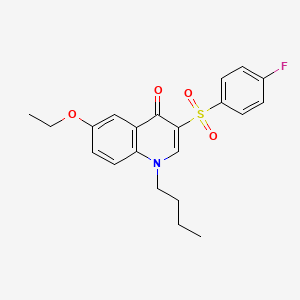
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANAMIDE](/img/structure/B2615449.png)
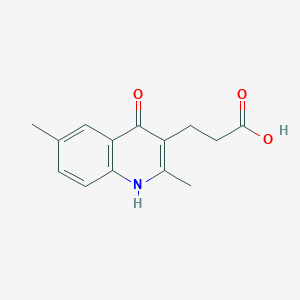
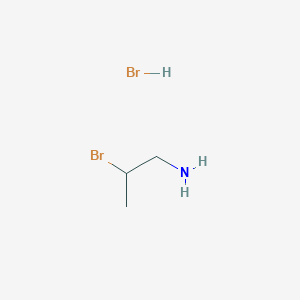
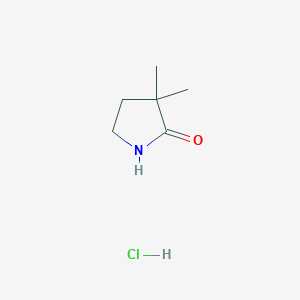
![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)
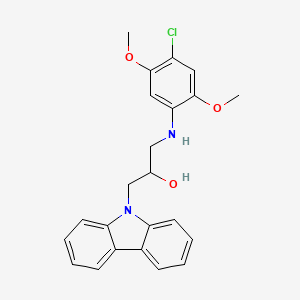
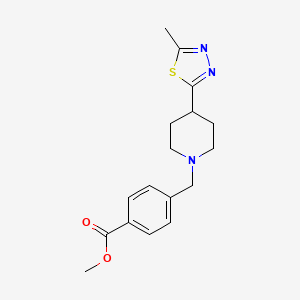
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2615458.png)

![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)
